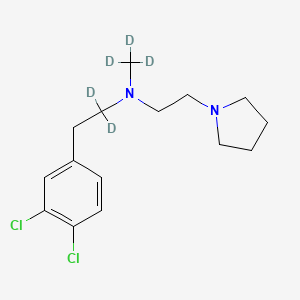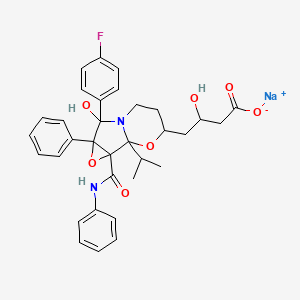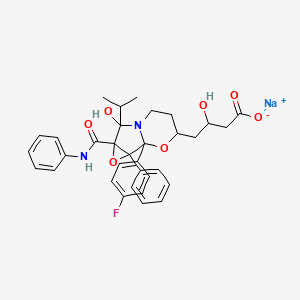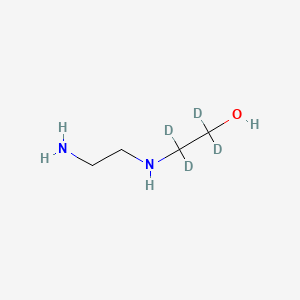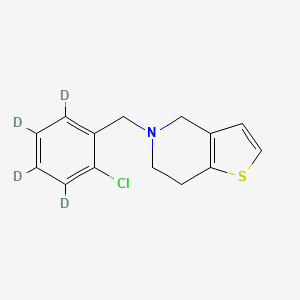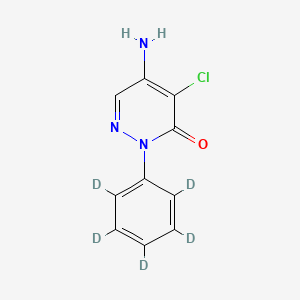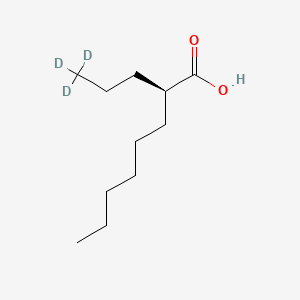
R-(-)-Arundic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(-)-Arundic Acid-d3: is a deuterated form of R-(-)-Arundic Acid, a compound known for its potential neuroprotective properties. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance its stability and alter its pharmacokinetic properties. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Arundic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure of R-(-)-Arundic Acid. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in a controlled environment to ensure high yield and purity of the compound. Advanced techniques such as liquid chromatography and mass spectrometry are often employed to monitor the incorporation of deuterium and to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: R-(-)-Arundic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
R-(-)-Arundic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of R-(-)-Arundic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neuroprotection. It may also influence signaling pathways related to inflammation and oxidative stress, thereby providing therapeutic benefits in neurological conditions.
Comparación Con Compuestos Similares
R-(-)-Arundic Acid-d3 can be compared with other similar compounds, such as:
R-(-)-Arundic Acid: The non-deuterated form of the compound, which may have different pharmacokinetic properties.
Deuterated Analogues: Other deuterated compounds with similar structures and potential therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its enhanced stability and altered pharmacokinetic properties due to the presence of deuterium atoms. This can lead to improved efficacy and reduced side effects in therapeutic applications compared to its non-deuterated counterpart.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties, including enhanced stability and altered pharmacokinetics, make it a valuable tool in various fields, from chemistry and biology to medicine and industry. Further research is needed to fully explore its potential and to develop new applications for this versatile compound.
Propiedades
IUPAC Name |
(2R)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-AHTUJLEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@H](CCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
